molecular formula C14H25N3OS B3975469 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide

Cat. No.: B3975469
M. Wt: 283.44 g/mol
InChI Key: WQILCYDRJYFHAV-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at the 5-position and a 2-ethylhexanamide moiety at the 2-position.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3OS/c1-6-8-9-10(7-2)11(18)15-13-17-16-12(19-13)14(3,4)5/h10H,6-9H2,1-5H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQILCYDRJYFHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NC1=NN=C(S1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA replication and protein synthesis.

    Pathways Involved: By disrupting these processes, the compound can inhibit the growth and proliferation of microbial and cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiadiazole Derivatives

Compound Name Substituent at 2-Position Substituent at 5-Position Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-ethylhexanamide tert-butyl ~269.4* Amide, branched aliphatic chain
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide 3,4-dimethylbenzamide tert-butyl 317.4 Amide, aromatic ring
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide 4-methylbenzenesulfonamide tert-butyl 339.4 Sulfonamide, aromatic ring
Glybuzole (N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) benzenesulfonamide tert-butyl 325.4 Sulfonamide, aromatic ring
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide 2-chloroacetamide tert-butyl 233.7 Chloroacetamide, aliphatic chain

*Estimated based on molecular formula C₁₃H₂₃N₃OS.

Key Observations :

  • Solubility : Sulfonamide derivatives (e.g., ) exhibit moderate aqueous solubility due to hydrogen-bonding capabilities, whereas the target compound’s aliphatic chain may reduce solubility in polar solvents .
  • Synthetic Accessibility : Amide-linked derivatives (target compound, ) are typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt), while sulfonamides require sulfonyl chloride intermediates .

Key Observations :

  • Target Compound’s Potential: While direct data on the target compound is absent, its structural similarity to bioactive amides (e.g., ) suggests possible anticancer or antimicrobial applications. The 2-ethylhexanamide group may enhance cellular uptake compared to polar sulfonamides.
  • Activity Trends : Sulfonamide derivatives (e.g., Glybuzole) often target metabolic enzymes, whereas amides and aryl-linked thiadiazoles show broader activity, including anticancer and antiviral effects .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound logP* Solubility (mg/mL) Melting Point (°C) Stability
Target Compound ~3.5 <0.1 (water) Not reported Stable in organic solvents
Glybuzole 2.8 0.5 (water) 142–144 Hydrolytically stable
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide 3.1 0.2 (DMSO) 168–170 Photostable
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide 2.9 0.3 (ethanol) 89–91 Sensitive to hydrolysis

*Predicted using fragment-based methods.

Key Observations :

  • Sulfonamide derivatives generally exhibit better aqueous solubility and thermal stability compared to amides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide
Reactant of Route 2
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N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide

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